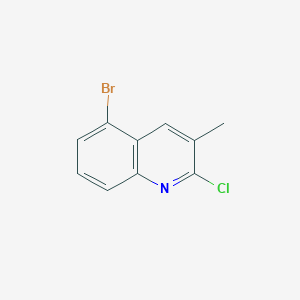
8-chloro-3-methyl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, including transition metal-free methodologies . The reaction conditions often involve the use of visible light or electrochemical catalysis to promote the formation of C–C, C–N, C–P, C–S, and C–O bonds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Heterogeneous catalysis is a preferred method due to its low cost, high activity, selectivity, and stability . This approach allows for the recycling and regeneration of catalysts, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkoxyl radical-mediated hydrogen atom transfer (HAT) and various transition metal catalysts for cross-coupling reactions . Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
Applications De Recherche Scientifique
8-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2-one: The parent compound without the chloro and methyl substituents.
3-methylquinoxalin-2-one: A similar compound with only the methyl group.
8-chloroquinoxalin-2-one: A similar compound with only the chloro group.
Uniqueness
8-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
8-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
ZBXZRPSWDYVWGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)
![Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride](/img/structure/B8714961.png)




![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)

![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)



![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)
